2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
- 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a chemical compound with the molecular formula C₁₉H₂₀N₄OS .
- It belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives.
Synthesis Analysis
- Unfortunately, I couldn’t find specific information on the synthesis of this compound. Further research would be needed to explore its synthetic routes.
Molecular Structure Analysis
- The molecular structure of 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone consists of a pyrazolo[3,4-d]pyrimidine core with a phenyl group and a pyrrolidine ring attached.
- The thioether group is also present.
Chemical Reactions Analysis
- Without specific data, it’s challenging to discuss chemical reactions directly related to this compound.
Physical And Chemical Properties Analysis
- The compound has a density of 1.7 g/cm³ and a boiling point of 556.7°C .
- Other properties such as polar surface area, refractivity, and bond characteristics are also available in the provided data.
Scientific Research Applications
Synthesis and Antiviral Activity
Compounds related to 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone have been synthesized and evaluated for their antiviral activities. One study focused on the synthesis of heterocyclic compounds with potential antiviral activity against HSV1 and HAV-MBB. These compounds were obtained through reactions involving phenyl isothiocyanate and active halogen-containing compounds, highlighting their versatility in generating medically relevant molecules (Attaby et al., 2006).
Anticancer Agents
Another area of application is in the development of anticancer agents. Novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives were designed, synthesized, and evaluated for their cytotoxicity against various human cancer cell lines. Some of these compounds exhibited significant cytotoxicity, showcasing their potential as anticancer agents (Alam et al., 2017).
Novel Heterocyclic Compounds
Research also extends to the synthesis and chemical characterization of new diheteroaryl thienothiophene derivatives, which include reactions with amino derivatives to generate bis-pyrimidine, bis-pyrazole, and other heterocyclic compounds. These efforts underline the chemical diversity and potential applications of such molecules in various scientific domains (Mabkhot et al., 2011).
Safety And Hazards
- No specific safety information was retrieved for this compound. Further investigation would be necessary to assess its safety profile.
Future Directions
- Research avenues for this compound could include:
- Investigating its biological activity and potential applications.
- Exploring its interactions with other molecules.
- Assessing its stability and solubility.
properties
IUPAC Name |
2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-15(21-8-4-5-9-21)11-24-17-14-10-20-22(16(14)18-12-19-17)13-6-2-1-3-7-13/h1-3,6-7,10,12H,4-5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZPHJDIWUCOFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone |
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